Indium carbonate

Thermal decomposition Precursor chemistry Indium oxide synthesis

Researchers calcining In₂O₃ face corrosive off-gas (NOₓ, SO₃, HCl) from nitrate, sulfate, or chloride precursors, requiring costly exhaust scrubbing. Indium carbonate eliminates this: thermal decomposition yields exclusively CO₂ and In₂O₃. • Decomposes at 400-600 °C with non-hazardous exhaust-no wet scrubbing or catalytic abatement required. • Water-insoluble yet reacts quantitatively with dilute acids-self-indicating CO₂ effervescence endpoint enables precise stoichiometric salt preparation without pH monitoring. • Available at 99.999% (5N) purity; carbonate pathway avoids nitrogen/sulfur impurities that degrade ITO sputtering target performance. Supplied as a white solid in research and bulk quantities with full Certificate of Analysis.

Molecular Formula CH2InO3
Molecular Weight 176.84 g/mol
CAS No. 60459-04-3
Cat. No. B3054444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium carbonate
CAS60459-04-3
Molecular FormulaCH2InO3
Molecular Weight176.84 g/mol
Structural Identifiers
SMILESC(=O)(O)O.[In]
InChIInChI=1S/CH2O3.In/c2-1(3)4;/h(H2,2,3,4);
InChIKeyBEWAJAMESUGLPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 2 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indium Carbonate Technical Baseline


Indium carbonate Indium(III) carbonate, with the linear formula In₂(CO₃)₃ and molecular weight 409.67 g·mol⁻¹, is a water-insoluble inorganic indium source belonging to the class of group 13 metal carbonates [1]. It is commercially available as a white solid in purity grades ranging from 99% (2N) to 99.999% (5N) and higher, with submicron and nanopowder forms available for specialised applications [1]. Upon heating, indium carbonate undergoes thermal decomposition to yield indium(III) oxide (In₂O₃) and carbon dioxide, making it a foundational precursor for the synthesis of indium oxide-based materials . The compound also reacts readily with dilute acids, releasing CO₂ with visible effervescence and forming the corresponding indium salt, a property that enables controlled stoichiometric conversion to other indium derivatives [2].

Indium Carbonate vs. Other Indium Precursors


Indium precursors such as the nitrate, chloride, acetate, sulfate, hydroxide, and oxide are not functionally interchangeable with indium carbonate in synthesis, processing, or procurement workflows. Each precursor exhibits a distinct thermal decomposition onset temperature (e.g., In(OH)₃ decomposes at ~150–400 °C, In(NO₃)₃ at >250 °C, In(CH₃COO)₃ at ~270 °C, In₂(SO₄)₃ at ~437 °C) and releases different gaseous byproducts—NOₓ, HCl, CH₃COOH, or SO₃—that may corrode equipment, contaminate products, or require costly abatement . Indium carbonate uniquely decomposes to exclusively CO₂ and In₂O₃, eliminating corrosive or toxic off-gassing [1]. Furthermore, its water insolubility fundamentally alters handling, formulation, and reaction engineering relative to the highly water-soluble nitrate, chloride, acetate, and sulfate salts . Generic precursor substitution without accounting for these differences leads to irreproducible morphology, altered impurity profiles, and compromised thin-film or catalyst performance, as demonstrated in comparative ZnO:In thin-film studies where precursor identity directly controlled crystallinity and resistivity [2].

Quantitative Evidence for Indium Carbonate Selection


Decomposition Byproduct: CO₂ vs. Corrosive Off-Gases

Indium carbonate thermally decomposes to indium(III) oxide with the release of only carbon dioxide (In₂(CO₃)₃ → In₂O₃ + 3CO₂), an inert, non-corrosive gaseous byproduct [1]. In contrast, the commonly used alternative indium precursors release hazardous gases upon thermal decomposition: indium nitrate releases nitrogen oxides (NOₓ), indium sulfate releases sulfur trioxide (SO₃), and indium chloride releases hydrogen chloride (HCl) [2]. Although a specific TGA onset temperature for indium carbonate is not extensively documented in the peer-reviewed literature, vendor data indicate significant mass loss in the 200–300 °C range, compared with indium hydroxide (onset ~150 °C, full conversion by ~400 °C), indium nitrate (~250 °C to oxide), indium acetate (~270 °C decomposition point), and indium sulfate (437 °C) [1][3][4][5]. This decomposition-byproduct distinction is critical for equipment compatibility, workplace safety, and product purity.

Thermal decomposition Precursor chemistry Indium oxide synthesis

Purity Grade Parity with Other Precursors

Indium carbonate is commercially produced at purity grades up to 99.999% (5N, metals basis) by major suppliers such as American Elements, with some vendors offering 99.9999% (6N) and nanoparticle forms [1][2]. This places indium carbonate at parity with the highest purity grades available for competing indium precursors: indium(III) acetate is also offered at 99.99% (4N) trace metals basis, indium(III) nitrate hydrate at 99.99%–99.999%, and indium(III) oxide typically at 99.99%–99.999% . The availability of 5N indium carbonate ensures that procurement for high-purity applications is not limited by precursor purity constraints.

High-purity precursors Semiconductor grade Procurement specification

Water Insolubility and Acid-Mediated Conversion

Indium carbonate is classified as water-insoluble, in contrast to indium nitrate (very soluble in cold water), indium chloride (66.1 g/100 g H₂O at 22 °C), indium acetate (water-soluble), and indium sulfate (539.2 g/L at 20 °C) [1][2]. This insolubility is a direct consequence of the high lattice energy of the carbonate salt and enables solid-state handling, storage, and reaction engineering (e.g., slurry-based coating, solid-phase calcination) that is not feasible with the hygroscopic, deliquescent nitrate and chloride salts [1]. Furthermore, indium carbonate dissolves selectively and quantitatively in dilute acids with vigorous CO₂ effervescence, providing a self-indicating endpoint for stoichiometric conversion to soluble indium salts such as InCl₃ or In(NO₃)₃ [1].

Solubility-driven processing Controlled dissolution Precursor engineering

Precursor Identity Effects on Thin-Film Properties

A direct comparative study by Shirvani and Rozati (Materials Letters, 2017) demonstrated that the choice of indium precursor—nitrate, chloride, or acetate—in sol-gel-derived indium-doped ZnO (IZO) thin films resulted in significantly different functional properties [1]. The film prepared with indium nitrate exhibited the highest crystallinity and optical transmission, and the lowest electrical resistivity of 2.2 × 10⁻³ Ω·cm, compared with films prepared from chloride and acetate precursors [1]. While indium carbonate was not included in this specific head-to-head comparison, this study robustly establishes the principle that indium precursor identity is a primary determinant of final thin-film performance. The distinct decomposition chemistry, carbon content, and anion identity of the carbonate precursor (CO₃²⁻ vs. NO₃⁻, Cl⁻, CH₃COO⁻) are therefore predicted—based on the demonstrated precursor-sensitivity of the IZO system—to yield measurably different film crystallinity, optical transparency, and electrical conductivity [1].

Thin-film deposition Transparent conductive oxides Sol-gel processing

Morphology Preservation During Carbonate Calcination

Vendor-reported synthesis protocols indicate that calcination of indium carbonate at 400–600 °C yields indium(III) oxide while preserving the crystal morphology and particle architecture of the carbonate precursor . This morphology-retention capability is attributed to the topotactic or pseudomorphic nature of the carbonate-to-oxide transformation, in which the CO₂ release occurs without catastrophic structural collapse . In contrast, indium hydroxide precursors undergo dehydration with significant volume shrinkage and may require higher calcination temperatures (850 °C reported for hydroxide-to-oxide conversion with subsequent 1000 °C annealing), which can promote sintering and loss of nanostructure . Quantitative SEM/TEM comparative data for carbonate vs. hydroxide or nitrate precursors are not yet available in the open literature, representing an evidence gap.

Morphology control Calcination Nanostructured oxides

Indium Carbonate Application Scenarios


Corrosion-Free In₂O₃ Powder Synthesis

For laboratories or pilot lines synthesising indium(III) oxide powder via thermal calcination, indium carbonate is the preferred precursor when furnace compatibility and exhaust gas management are constrained. Unlike indium nitrate, sulfate, or chloride, which release NOₓ, SO₃, or HCl respectively, indium carbonate decomposes to yield exclusively CO₂ [1]. This eliminates the need for wet scrubbing or catalytic abatement of corrosive off-gases, reducing capital and operational expenditure. Users calcining at 400–600 °C can produce In₂O₃ directly from the carbonate precursor while maintaining a non-hazardous exhaust stream [1].

On-Demand Acid Conversion to Indium Salts

Indium carbonate's water insolubility coupled with its quantitative acid reactivity—marked by vigorous CO₂ effervescence that serves as a self-indicating endpoint—makes it the precursor of choice for preparing indium salt solutions of precisely known concentration without requiring external indicators or pH monitoring [1]. This property is exploited in laboratories synthesising custom indium carboxylates, indium alkoxides, or indium halides where exact stoichiometric control is critical. The solid carbonate can be added incrementally to a known quantity of acid until gas evolution ceases, ensuring complete neutralisation without excess acid, a workflow that is impractical with the already-soluble nitrate, chloride, or sulfate salts.

Sputtering Target Feedstock via Carbonate Calcination

The availability of indium carbonate at 99.999% (5N) purity, combined with its clean thermal decomposition to In₂O₃ without corrosive or contaminating byproducts, positions it as a viable alternative feedstock for the production of high-purity indium oxide sputtering targets [1]. In contrast to the nitrate or sulfate routes, the carbonate pathway avoids the introduction of nitrogen or sulfur impurities that may persist in the oxide lattice and degrade target performance. Users requiring ultra-high-purity In₂O₃ for ITO target manufacturing may prefer the carbonate precursor to minimise anion-derived contamination risk .

Nanostructured In₂O₃ Morphology Retention

For researchers synthesising morphology-controlled In₂O₃ nanostructures (nanowires, nanocubes, nanopowders), the carbonate precursor offers a potentially lower-temperature calcination window (400–600 °C) compared with the hydroxide route (850 °C plus annealing), reducing the risk of sintering-induced morphology loss and crystallite growth [1]. Although direct comparative SEM/TEM data are lacking, the lower thermal budget of carbonate decomposition is a mechanistically plausible advantage for preserving high-surface-area architectures sought in gas-sensing, photocatalytic, and electrochemical applications [1].

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